![molecular formula C26H22 B14328132 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) CAS No. 102949-52-0](/img/structure/B14328132.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a phenylene group connected by ethene bridges to two ethenylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) typically involves a condensation reaction. One common method is the reaction of 1,4-phenylenediacetic acid with 4-ethenylbenzene under acidic conditions, using p-toluenesulfonic acid as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene).
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its structural properties.
Mecanismo De Acción
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. Additionally, its structural features enable it to form complexes with metal ions, which can influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups, leading to different reactivity and applications.
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene): Contains fluorine atoms, which affect its electronic properties and reactivity.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is unique due to its specific combination of phenylene and ethenylbenzene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Propiedades
Número CAS |
102949-52-0 |
|---|---|
Fórmula molecular |
C26H22 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1,4-bis[2-(4-ethenylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H22/c1-3-21-5-9-23(10-6-21)13-15-25-17-19-26(20-18-25)16-14-24-11-7-22(4-2)8-12-24/h3-20H,1-2H2 |
Clave InChI |
GRJYSOAPWZYPBI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



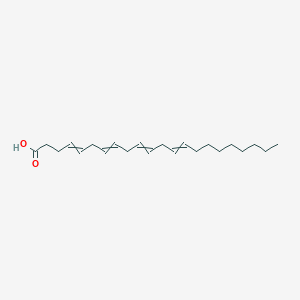
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
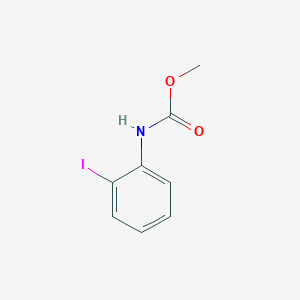

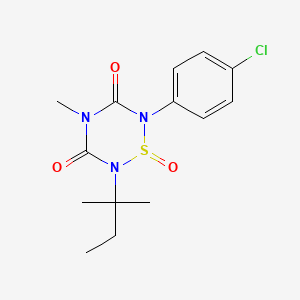
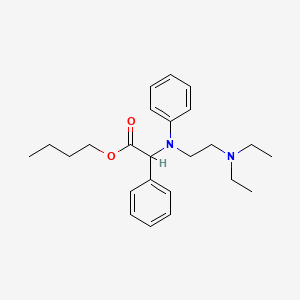
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
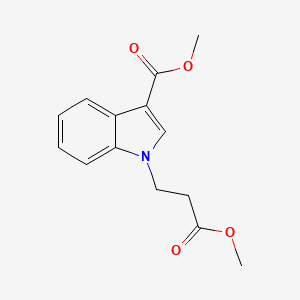


![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)
